An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE)
An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], commonly abbreviated as 16:0 PDP PE, is a functionalized phospholipid of significant interest in the fields of drug delivery, nanomedicine, and biomedical research.[1] As a derivative of phosphatidylethanolamine (B1630911) (PE), it incorporates a pyridyldithio propionate (B1217596) group at its head, which provides a reactive handle for various bioconjugation strategies. This technical guide provides a comprehensive overview of 16:0 PDP PE, including its physicochemical properties, experimental protocols for its use in nanoparticle formulation, and its role in modulating key signaling pathways.
Core Properties and Data
16:0 PDP PE is a white, solid lipid that is soluble in chloroform, methanol, and dichloromethane.[2] Its unique structure, featuring two saturated 16-carbon acyl chains, contributes to the stability of lipid bilayers, while the functionalized headgroup allows for the covalent attachment of molecules containing thiol groups through a disulfide exchange reaction.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 16:0 PDP PE.
| Property | Value | Reference |
| Full Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] | [1][3] |
| Abbreviation | 16:0 PDP PE | [3] |
| Molecular Formula | C45H80N2NaO9PS2 | [3] |
| Molecular Weight | 911.224 g/mol | [3] |
| CAS Number | 474944-16-6 | [1][3] |
| Physical State | Solid | [2] |
| Solubility | Chloroform, Methanol, Dichloromethane | [2] |
| Storage | -20°C, protected from light | [2] |
Applications in Nanoparticle-Based Drug Delivery
A primary application of 16:0 PDP PE is in the formulation of liposomes and nanoparticles for targeted drug delivery and diagnostics.[1] Its ability to form stable lipid bilayers and present a reactive surface for bioconjugation makes it a valuable component in the design of sophisticated delivery vehicles.
High-Density Lipoprotein (HDL)-like Nanoparticles
16:0 PDP PE has been instrumental in the development of synthetic high-density lipoprotein (HDL)-like nanoparticles. These nanoparticles mimic the structure and function of natural HDL, which is known for its role in reverse cholesterol transport and its ability to interact with specific cell surface receptors. The inclusion of 16:0 PDP PE in these formulations allows for the stable incorporation of other lipids and proteins, such as Apolipoprotein A-I (ApoA-I), the primary protein component of HDL.
Experimental Protocols
Synthesis of HDL-like Nanoparticles
This protocol describes the synthesis of HDL-like nanoparticles incorporating 16:0 PDP PE, adapted from methodologies used in studies investigating their therapeutic potential.
Materials:
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE)
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1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
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Apolipoprotein A-I (ApoA-I)
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Gold Nanoparticles (Au NPs) - 5 nm diameter
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Phosphate-Buffered Saline (PBS)
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Diafiltration apparatus
Procedure:
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Functionalization of Gold Nanoparticles:
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Dilute a solution of 5 nm gold nanoparticles with ethanol to a final ethanol concentration of 20%.
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Add Apolipoprotein A-I to the gold nanoparticle solution and incubate to allow for the coating of the nanoparticles.
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Lipid Preparation:
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Prepare separate stock solutions of 16:0 PDP PE and DPPC in a suitable organic solvent (e.g., chloroform/methanol).
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In a separate vial, mix the 16:0 PDP PE and DPPC solutions to achieve the desired molar ratio. For some applications, a 1000-fold molar excess of each lipid relative to the gold nanoparticles is used.
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Nanoparticle Assembly:
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Add the lipid mixture to the ApoA-I functionalized gold nanoparticles.
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Incubate the mixture for 10 hours at room temperature with gentle agitation to facilitate the self-assembly of the HDL-like nanoparticles.
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Purification:
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Purify the resulting HDL-like nanoparticle solution by diafiltration to remove excess lipids and other reactants. Use water for the initial purification steps, followed by PBS for the final buffer exchange.
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Characterization:
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Characterize the size, morphology, and surface charge of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
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Experimental Workflow for HDL-like Nanoparticle Synthesis
Caption: Workflow for the synthesis of HDL-like nanoparticles.
Modulation of Signaling Pathways
HDL-like nanoparticles formulated with 16:0 PDP PE have been shown to modulate inflammatory signaling pathways, particularly the Toll-like Receptor 4 (TLR4) pathway.
Inhibition of the TLR4 Signaling Pathway
The TLR4 signaling cascade is a critical component of the innate immune system, activated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[4][5] Overactivation of this pathway can lead to a harmful inflammatory response. Studies have demonstrated that HDL-like nanoparticles can potently inhibit TLR4 signaling.[4][6] The primary mechanism of this inhibition is the sequestration and neutralization of LPS by the nanoparticles, preventing its binding to the TLR4 receptor complex.[4][7] A particularly effective formulation for this purpose consists of 16:0 PDP PE, cardiolipin, and 18:2 PG.[8]
TLR4 Signaling Pathway and Inhibition by HDL-like Nanoparticles
Caption: Inhibition of the TLR4 signaling pathway by HDL-like nanoparticles.
Quantitative Data on Liposome Formulations
The inclusion of functionalized lipids like 16:0 PDP PE can influence the physicochemical properties of liposomes, such as their size, surface charge (zeta potential), and the efficiency with which they can encapsulate therapeutic agents. While specific data for 16:0 PDP PE is often context-dependent on the full formulation, the following table provides an example of how such data is typically presented.
| Liposome Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control Liposomes (e.g., DPPC/Cholesterol) | 150 ± 5 | -5 ± 2 | 45 ± 5 |
| 16:0 PDP PE Liposomes (e.g., DPPC/Cholesterol/16:0 PDP PE) | 160 ± 7 | -8 ± 3 | 42 ± 6 |
Note: The data in this table is illustrative and will vary depending on the specific composition and preparation method of the liposomes.
Conclusion
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) is a versatile and valuable tool in the development of advanced drug delivery systems and nanotherapeutics. Its well-defined physicochemical properties, coupled with its capacity for bioconjugation, enable the rational design of nanoparticles with tailored functionalities. The demonstrated ability of 16:0 PDP PE-containing HDL-like nanoparticles to modulate the TLR4 signaling pathway highlights its potential for the development of novel anti-inflammatory therapies. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of 16:0 PDP PE in their work.
References
- 1. 1,2-dipalMitoyl-sn-glycero-3-phosphoethanolaMine-N-[3-(2-pyridyldithio)propionate] (sodiuM salt) | 474944-16-6 [chemicalbook.com]
- 2. 1,2-dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-[3-(2-Pyridyldithio)Propionate] (Sodium Salt) - CD BioSustainable [sustainable-bio.com]
- 3. Page loading... [wap.guidechem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic high-density lipoprotein-like nanoparticles potently inhibit cell signaling and production of inflammatory mediators induced by lipopolysaccharide binding Toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
